4,5-Dichloro-2-(hydroxymethyl)phenol

Overview

Description

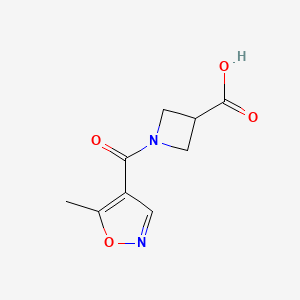

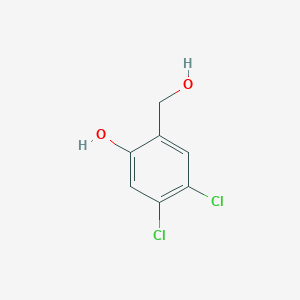

“4,5-Dichloro-2-(hydroxymethyl)phenol” is a chemical compound with the molecular formula C7H6Cl2O2 . It has an average mass of 193.027 Da and a monoisotopic mass of 191.974487 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 331.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.6±3.0 kJ/mol and a flash point of 154.1±26.5 °C . The index of refraction is 1.625, and it has a molar refractivity of 44.4±0.3 cm3 . It has 2 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Scientific Research Applications

Environmental Impact and Degradation

Chlorinated phenols, including compounds structurally similar to 4,5-Dichloro-2-(hydroxymethyl)phenol, are known for their environmental persistence and toxicity. Research has focused on their occurrence, toxicity, and methods for degradation in the environment. For instance, the review on the occurrence and transformation of phenoxy acids, a class of chlorinated phenols, in aquatic environments highlights the mobility of these compounds in water and their biodegradation as a crucial process for mitigating environmental impact (Muszyński, Brodowska, & Paszko, 2019). Similarly, studies on the degradation of pentachlorophenol (PCP) by bacteria indicate an evolutionary adaptation to decompose such xenobiotic compounds, suggesting avenues for bioremediation (Crawford, Jung, & Strap, 2007).

Health and Biological Effects

The health effects of chlorinated phenols, by extension, could relate to research on 4,5-Dichloro-2-(hydroxymethyl)phenol due to their shared chemical characteristics. Studies have explored the antimicrobial and toxicological properties of these compounds. For example, a review on the occurrence, toxicity, and degradation of triclosan (a chlorinated phenolic compound) discusses its widespread use, environmental distribution, and potential for forming more toxic by-products, emphasizing the need for cautious use and effective degradation strategies (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Bioactivities and Applications

Research on phenolic compounds, including chlorinated phenols, often explores their bioactivities and potential applications. Phenolic compounds, such as chlorogenic acid, have been investigated for their antioxidant, antibacterial, and pharmacological effects, suggesting their utility in various therapeutic and preventive applications (Naveed et al., 2018). These studies provide a foundation for understanding the possible applications of 4,5-Dichloro-2-(hydroxymethyl)phenol in scientific research, spanning environmental science, toxicology, and pharmacology.

properties

IUPAC Name |

4,5-dichloro-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAPICGPSWVAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(hydroxymethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469273.png)

![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469275.png)

![1-[2-(Pyridin-4-ylsulfanyl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469281.png)

![1-{[(3-Methoxypropyl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1469282.png)

![1-[(5-Bromothiophen-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469283.png)

![{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1469287.png)

![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B1469288.png)

![1-[(Cyclopentylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469292.png)

![1-[2-(Thiophen-2-yl)acetyl]azetidine-3-carboxylic acid](/img/structure/B1469293.png)